Cas no 5062-66-8 (1-(Aminomethyl)cyclopentanamine)
1-(Aminomethyl)cyclopentanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(Aminomethyl)cyclopentanamine
- 1-(Aminomethyl)cyclopentamine
- 1-(aminomethyl)cyclopentan-1-amine
- 1-amino-1-(aminomethyl)cyclopentane
- SCHEMBL76443
- 5062-66-8
- DB-345378
- 1-(aminomethyl)cyclopentylamine
- Cyclopentylamine, 1-aminomethyl-
- YKGDAMWMFVRGDH-UHFFFAOYSA-N
- AKOS009358091
- Cyclopentanemethanamine, 1-amino-
- AMY40946
- 1-Aminomethylcyclopentylamine
- 1-aminomethyl-cyclopentylamine
- EN300-58507
- 65789-80-2
- [(1-aminocyclopentyl)methyl]amine
- BS-12109
- 1-Aminocyclopentane-1-methanamine
- Cyclopentanemethanamine, 1-amino- (9CI)
- DTXSID30198666
- Amino-1 aminomethyl-1 cyclopentane
- 1-AMINOCYCLOPENTANEMETHANAMINE
- ZZ84YT3UHF
- BRN 2801629
-
- Inchi: 1S/C6H14N2/c7-5-6(8)3-1-2-4-6/h1-5,7-8H2
- InChI Key: YKGDAMWMFVRGDH-UHFFFAOYSA-N
- SMILES: NC1(CN)CCCC1
Computed Properties
- Exact Mass: 114.11582
- Monoisotopic Mass: 114.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 74.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.04
1-(Aminomethyl)cyclopentanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM125479-1g |
1-(aminomethyl)cyclopentan-1-amine |
5062-66-8 | 95% | 1g |
$292 | 2024-07-16 | |
| Enamine | EN300-58507-0.05g |
1-(aminomethyl)cyclopentan-1-amine |
5062-66-8 | 0.05g |
$916.0 | 2023-05-24 | ||
| Enamine | EN300-58507-0.1g |
1-(aminomethyl)cyclopentan-1-amine |
5062-66-8 | 0.1g |
$959.0 | 2023-05-24 | ||
| Enamine | EN300-58507-0.25g |
1-(aminomethyl)cyclopentan-1-amine |
5062-66-8 | 0.25g |
$1003.0 | 2023-05-24 | ||
| Enamine | EN300-58507-0.5g |
1-(aminomethyl)cyclopentan-1-amine |
5062-66-8 | 0.5g |
$1046.0 | 2023-05-24 | ||
| Enamine | EN300-58507-1.0g |
1-(aminomethyl)cyclopentan-1-amine |
5062-66-8 | 1g |
$1090.0 | 2023-05-24 | ||
| Enamine | EN300-58507-2.5g |
1-(aminomethyl)cyclopentan-1-amine |
5062-66-8 | 2.5g |
$2277.0 | 2023-05-24 | ||
| Enamine | EN300-58507-5.0g |
1-(aminomethyl)cyclopentan-1-amine |
5062-66-8 | 5g |
$4491.0 | 2023-05-24 | ||
| Enamine | EN300-58507-10.0g |
1-(aminomethyl)cyclopentan-1-amine |
5062-66-8 | 10g |
$8754.0 | 2023-05-24 | ||
| Chemenu | CM125479-1g |
1-(aminomethyl)cyclopentan-1-amine |
5062-66-8 | 95% | 1g |
$282 | 2021-08-05 |
1-(Aminomethyl)cyclopentanamine Suppliers
1-(Aminomethyl)cyclopentanamine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1-(Aminomethyl)cyclopentanamine
Introduction to 1-(Aminomethyl)cyclopentanamine (CAS No. 5062-66-8)
1-(Aminomethyl)cyclopentanamine, identified by the Chemical Abstracts Service Number (CAS No.) 5062-66-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic amine derivative has garnered attention due to its structural versatility and potential applications in drug development, particularly in the synthesis of chiral intermediates and peptidomimetics. The compound features a cyclopentane ring substituted with an aminomethyl group, which provides a reactive site for further functionalization, making it a valuable building block in medicinal chemistry.
The aminomethyl moiety in 1-(Aminomethyl)cyclopentanamine is particularly noteworthy for its ability to participate in various chemical transformations, including nucleophilic additions, condensation reactions, and polymerization processes. This reactivity has been leveraged in the synthesis of complex molecular architectures, including those relevant to therapeutic agents. The cyclopentane core itself contributes to the compound's stability while allowing for conformational flexibility, which is often desirable in drug-like molecules.
Recent advancements in synthetic methodologies have highlighted the utility of 1-(Aminomethyl)cyclopentanamine in constructing pharmacophores for small-molecule drugs. For instance, its incorporation into peptidomimetic scaffolds has shown promise in modulating biological pathways by mimicking the structure and function of natural peptides. Such peptidomimetics are increasingly recognized for their potential to overcome limitations associated with traditional peptide-based therapeutics, such as poor bioavailability and susceptibility to enzymatic degradation.
In the realm of drug discovery, 1-(Aminomethyl)cyclopentanamine has been explored as a precursor for the development of novel bioactive compounds. Its structural motif has been integrated into molecules targeting various disease mechanisms, including inflammatory responses, neurodegenerative disorders, and metabolic syndromes. The ability to derivatize this compound into diverse analogs allows researchers to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability, which are critical factors in determining drug efficacy and safety.
One particularly intriguing application of 1-(Aminomethyl)cyclopentanamine is in the field of asymmetric synthesis. The presence of a chiral center within the cyclopentane ring enables the preparation of enantiomerically pure derivatives, which are often essential for achieving optimal pharmacological outcomes. Catalytic methods have been developed to introduce chirality into this framework efficiently, leveraging transition-metal complexes or biocatalysts to achieve high enantioselectivity. Such approaches align with the growing emphasis on sustainable and environmentally friendly synthetic strategies in pharmaceutical manufacturing.
The compound's role in medicinal chemistry extends beyond its use as a building block; it also serves as a model system for studying molecular interactions. Computational studies have been employed to predict how 1-(Aminomethyl)cyclopentanamine and its derivatives might bind to biological targets at the molecular level. These simulations provide insights into binding affinities, orientation preferences, and potential side effects, guiding experimental design and optimizing lead compounds for further development.
Moreover, 1-(Aminomethyl)cyclopentanamine has found utility in materials science applications beyond pharmaceuticals. Its ability to form stable coordination complexes with metals has led to investigations into its use as a ligand or cross-linking agent in polymer chemistry. Such applications exploit its dual functionality—the amine group for coordination and the methylene bridge for chain extension—to create novel materials with tailored properties.
The synthesis of 1-(Aminomethyl)cyclopentanamine itself presents an interesting challenge due to the need to construct both the cyclopentane ring and the amine-substituted methylene group efficiently. Traditional methods involve multi-step sequences starting from readily available precursors such as cyclopentanone or cyclopentene derivatives. However, recent reports have demonstrated more streamlined routes that minimize synthetic steps while maintaining high yields and purity.
In conclusion,1-(Aminomethyl)cyclopentanamine (CAS No. 5062-66-8) represents a versatile and valuable compound with broad applications across multiple disciplines. Its structural features make it an ideal candidate for designing innovative therapeutics and advanced materials. As research continues to uncover new synthetic strategies and biological functions,1-(Aminomethyl)cyclopentanamine is poised to remain at the forefront of scientific exploration.
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